Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Data for structurally related compounds provide insights into expected signals:
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- HRMS (ESI) : $$ m/z $$ 374.44 [M+H]$$ ^+ $$.
- Fragmentation : Loss of $$ \text{COOCH}3 $$ ($$ -59 \, \text{Da} $$) and $$ \text{C}6\text{H}_5 $$ ($$ -77 \, \text{Da} $$).
Crystallographic Data and X-Ray Diffraction Studies
While direct X-ray data for this compound are limited, studies on related piperidine-quinoline hybrids reveal monoclinic or orthorhombic crystal systems with $$ P21/c $$ or $$ P212121 $$ space groups. Key crystallographic parameters for analogous structures include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | $$ a = 7.27 \, \text{Å}, \, b = 10.68 \, \text{Å}, \, c = 17.80 \, \text{Å} $$ |
| Density ($$ \rho $$) | 1.255 g/cm$$ ^3 $$ |
| $$ R $$-factor | 0.0526 |
In such structures, intermolecular $$ \pi $$-stacking between quinoline rings (3.8–4.2 Å) and hydrogen bonding involving ester carbonyls stabilize the lattice.
Properties
IUPAC Name |
methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-23(27)17-11-13-25(14-12-17)22(26)19-15-21(16-7-3-2-4-8-16)24-20-10-6-5-9-18(19)20/h2-10,15,17H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPUFOCCEYCMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the piperidine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group at the piperidine-4-position is susceptible to hydrolysis under acidic or basic conditions:
-
Mechanistic Insight :
Cross-Coupling Reactions
The quinoline and piperidine frameworks enable transition-metal-catalyzed coupling:
-
Key Observations :
Esterification/Amidation
The carboxylic acid derivative (post-hydrolysis) can be functionalized:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| SOCl₂, then N,N-dimethylpropylamine | Piperidine-4-carboxamide derivative | Reflux in CH₂Cl₂, 3h | |
| CDI (1,1'-carbonyldiimidazole) | Urea-linked analogs | Room temperature, 12h |
Reduction of Nitro Groups
Nitro-substituted intermediates (e.g., in quinoline synthesis) are reduced to amines:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| H₂ (80 psi), 10% Pd/C | 2-(2-Aminophenyl)-quinoline-4-carboxamide | 85% |
Heterocyclic Modifications
The quinoline ring participates in electrophilic substitution:
| Reaction | Reagent | Position Modified | Reference |
|---|---|---|---|
| Friedländer Synthesis | PPA (polyphosphoric acid) | Cyclization to form quinoline core | |
| Bromination | Br₂ in CHCl₃ | C-3 of quinoline |
-
Note : The electron-withdrawing carbonyl group directs electrophiles to the C-3 position of the quinoline .
Stability and Reactivity Considerations
Scientific Research Applications
Chemistry
Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions:
- Synthesis of Quinoline Derivatives : The compound can be modified to produce derivatives with enhanced properties.
- Reactions : It can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of various functional groups.
Biology
The biological activity of this compound has been a focal point of research, particularly regarding its potential antimicrobial and anticancer properties:
- Antibacterial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Bacillus subtilis. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Staphylococcus aureus | < 16 µg/mL |
| 5b | Escherichia coli | < 32 µg/mL |
| 5c | Bacillus subtilis | < 64 µg/mL |
Medicine
In the realm of medicinal chemistry, this compound is being investigated for its potential use as a drug candidate:
Mechanism of Action
The mechanism of action of Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or proteins, while the piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself and its derivatives, which are used in various pharmaceutical applications.
Uniqueness
Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate is unique due to its combination of a quinoline moiety and a piperidine ring, which may confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Biological Activity
Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate (CAS: 349440-98-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antibacterial properties, enzyme inhibition, and cytotoxicity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a quinoline moiety, which is known for its diverse biological activities. The molecular structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 320.38 g/mol
- CAS Number : 349440-98-8
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinoline derivatives, including this compound. For instance, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains. The results indicated that modifications in the structure significantly enhanced antibacterial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Staphylococcus aureus | < 16 µg/mL |
| 5b | Escherichia coli | < 32 µg/mL |
| 5c | Bacillus subtilis | < 64 µg/mL |
In particular, compounds derived from the quinoline framework demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, with some derivatives showing MIC values lower than those of standard antibiotics .
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Studies focusing on histone deacetylases (HDACs), which are critical in cancer biology, revealed that certain derivatives exhibited promising inhibitory activity.
| Compound | HDAC Inhibition (%) at 2 µM |
|---|---|
| D11 | 63.49% |
| D12 | 74.91% |
| D28 | 68.00% |
These findings suggest that structural modifications can enhance binding affinity and selectivity towards specific HDAC isoforms, making these compounds potential candidates for cancer therapeutics .
Cytotoxicity Studies
Cytotoxicity assays using human embryonic lung fibroblast (HELF) cells showed that many synthesized derivatives exhibited low toxicity, with IC values above 100 µM, indicating a favorable safety profile. For example:
| Compound | IC (µM) |
|---|---|
| 7a | >100 |
| 7b | >100 |
| 12d | >100 |
This suggests that while these compounds are effective against target enzymes, they may have minimal adverse effects on normal cells .
Case Studies
- Antibacterial Evaluation : A study synthesized various quinoline derivatives and tested them against clinical isolates of E. coli and S. aureus. The results showed that modifications in the quinoline structure significantly influenced antibacterial potency, with some compounds achieving MIC values comparable to existing antibiotics .
- HDAC Inhibition : In a series of experiments aimed at evaluating HDAC inhibitors, several derivatives were found to selectively inhibit HDAC3 with high potency. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader HDAC inhibition .
Q & A
Q. Table 1: Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Ethyl isonipecotate + 1-bromo-2-chloroethane, organic base, solvent | 65-80% | |
| Amide coupling | EDCI, HOBt, dry CH₃CN, room temperature | 70-85% | |
| Esterification | Methanol, HCl catalyst, reflux | 90-95% |
How is structural characterization performed using crystallographic methods?
Basic Research Question
X-ray crystallography is the gold standard. Key steps include:
- Crystal Growth: Slow evaporation of a saturated solution in solvents like dichloromethane/methanol.
- Data Collection: Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement: SHELXL software for structure solution and refinement, leveraging Fourier map analysis to resolve electron density ambiguities .
- Validation: Check CIF files for geometric outliers using PLATON or Mercury.
Supporting Techniques:
- NMR Spectroscopy: Confirm proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm) .
- IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .
What analytical techniques assess purity and stability?
Basic Research Question
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min .
- TLC: Silica gel plates, eluent = ethyl acetate/hexane (1:1), visualization under UV or iodine vapor .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₃N₂O₃: calc. 393.1708) .
Q. Table 2: Analytical Parameters
| Technique | Application | Parameters | Reference |
|---|---|---|---|
| HPLC | Purity assessment | Column: C18, λ = 254 nm, RT = 8.2 min | |
| TLC | Reaction monitoring | Rf = 0.45 (ethyl acetate/hexane) | |
| HRMS | Molecular confirmation | m/z 393.1708 [M+H]⁺ |
How can researchers optimize reaction conditions to improve yield and selectivity?
Advanced Research Question
- Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions .
- Catalyst Screening: Test alternatives to EDCI, such as HATU, for amide coupling (improves yield by 10-15%) .
- Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hours) and improves selectivity .
- DoE (Design of Experiments): Use factorial designs to evaluate interactions between temperature, solvent, and catalyst concentration.
What strategies resolve discrepancies in reported biological activities?
Advanced Research Question
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replace phenylquinoline with pyridyl analogs) and test against target enzymes .
- In Vitro Assays: Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Control Experiments: Verify assay conditions (e.g., ATP levels in kinase assays) to rule out false positives .
Example: A brominated analog showed conflicting IC₅₀ values (1 µM vs. 10 µM). SAR analysis revealed steric hindrance from the 3-bromo group reduced binding affinity in bulkier active sites .
What computational approaches predict binding affinities and mechanisms?
Advanced Research Question
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., quinoline binding to kinase ATP pockets). Validate with crystallographic data .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns (GROMACS software) to assess conformational changes .
- QSAR Modeling: Develop regression models correlating substituent electronegativity (Hammett σ) with inhibitory activity .
Case Study: Docking studies predicted strong H-bonding between the quinoline carbonyl and a conserved lysine residue in MAPK14, later confirmed by mutagenesis .
Notes
- Methodological rigor is prioritized, with references to peer-reviewed protocols and validation techniques.
- Data tables consolidate critical parameters for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
